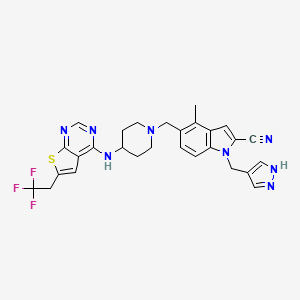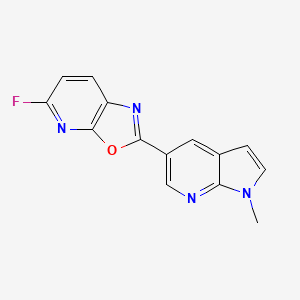
MK-3328
概要
説明
準備方法
MK-3328の合成には、5-フルオロ-2-アリールオキサゾロ[5,4-b]ピリジンの調製が含まれます . 合成経路には一般的に以下の手順が含まれます。
オキサゾール環の形成: これは、適切な前駆体を特定の反応条件下で環化させることにより行われます。
フッ素原子の導入: この手順は、化合物の結合親和性にとって重要であり、フッ素化剤の使用が含まれます。
This compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。
化学反応の分析
MK-3328は、いくつかのタイプの化学反応を起こします。
酸化: 化合物はある特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は化合物の構造を修飾し、潜在的に結合親和性に影響を与える可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
This compoundは、いくつかの科学研究への応用を持っています。
科学的研究の応用
MK-3328 has several scientific research applications:
作用機序
MK-3328は、脳内のβ-アミロイドプラークに結合することによってその効果を発揮します。 この結合は、化合物がβ-アミロイドに対する高い親和性を持っているために促進され、そのため画像化研究のPETリガンドとして使用できます . 関与する分子標的および経路には、β-アミロイドタンパク質とその凝集経路が含まれ、アルツハイマー病の発生に重要です .
類似の化合物との比較
This compoundは、AD-265、AD-269、AD-278などの他のβ-アミロイドPETリガンドと比較されます . AD-278は、IC50値が4 nMで最も強力なリガンドですが、this compoundとAD-269は、好ましい動力学的プロファイルで最も低い結合能力を示します . This compoundの独自性は、アミロイド結合能力と非特異的結合の低レベルのバランスにあります .
類似の化合物
AD-265: 中等度の効力を有するβ-アミロイドPETリガンド。
AD-269: this compoundと同様の結合能力を持つ、別のβ-アミロイドPETリガンド。
AD-278: 比較された化合物の中で最も強力なβ-アミロイドPETリガンド.
類似化合物との比較
MK-3328 is compared with other β-amyloid PET ligands such as AD-265, AD-269, and AD-278 . While AD-278 is the most potent ligand with an IC50 value of 4 nM, this compound and AD-269 show the least binding potential with favorable kinetic profiles . The uniqueness of this compound lies in its balanced amyloid binding potency and low levels of nonspecific binding .
Similar Compounds
AD-265: A β-amyloid PET ligand with moderate potency.
AD-269: Another β-amyloid PET ligand with similar binding potential to this compound.
AD-278: The most potent β-amyloid PET ligand among the compared compounds.
特性
IUPAC Name |
5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHKOHCTMNFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152692 | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201323-97-8 | |
| Record name | MK-3328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


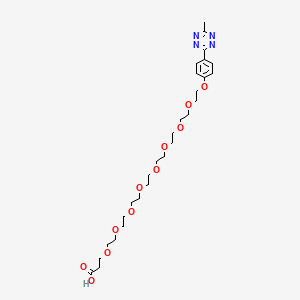


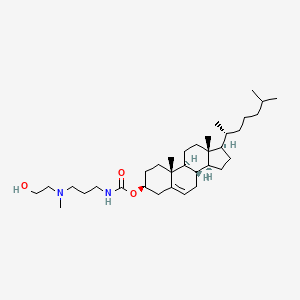
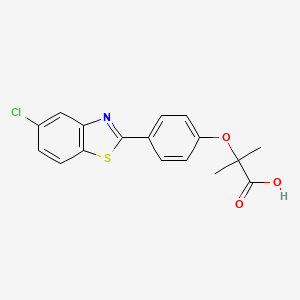



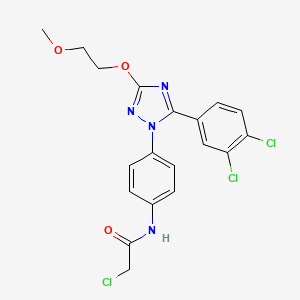
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

